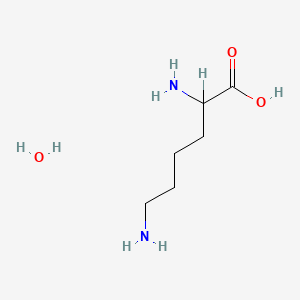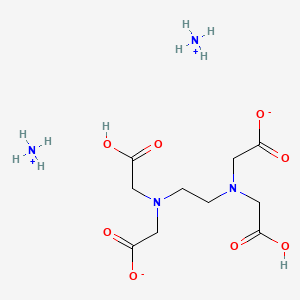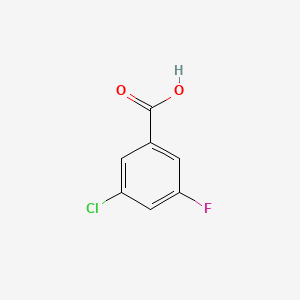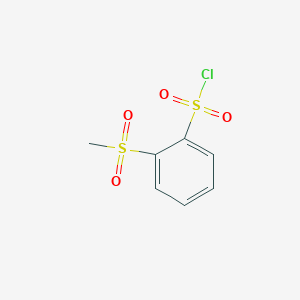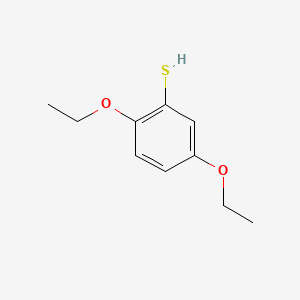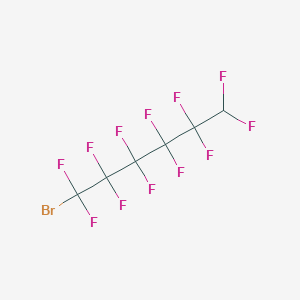
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Vue d'ensemble
Description
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, commonly known as perfluorohexyl bromide, is a fluorinated compound that has been extensively studied for its unique properties. It is a highly stable and non-reactive compound that has found applications in various fields such as medical imaging, chemical synthesis, and nanotechnology.
Applications De Recherche Scientifique
Generation and Trapping of Highly Strained Bicyclic Allene
A study by Ozen and Balcı (2002) explored the generation and trapping of highly strained bicyclic allene, involving the preparation of bromofluorocarbene derivatives and their reaction with various trapping agents. This research demonstrated the formation of a reactive intermediate, which confirms the utility of such compounds in synthetic organic chemistry (Ozen & Balcı, 2002).
Synthesis and Molecular Structure Analysis
Douglass et al. (1998) focused on the synthesis and molecular structure of iodinated compounds derived from bromine-fluorine-substituted precursors. Their work included X-ray crystallography to elucidate the structural features of the synthesized compounds, demonstrating the relevance of these compounds in detailed structural analysis (Douglass et al., 1998).
Regiospecific Bromination Studies
The regiospecific bromination of certain compounds has been studied by Inamoto et al. (1978), focusing on the high reactivity of specific carbon atoms in carbocation reactions. This research offers insights into the selective bromination processes in organic synthesis (Inamoto et al., 1978).
Ring Expansion and Molecular Dynamics
Agou et al. (2015) investigated ring expansion processes, such as the conversion of alumole compounds into larger ring structures. Their study also encompassed deuterium-labeling experiments and DFT calculations, highlighting the compound's role in understanding reaction mechanisms and molecular dynamics (Agou et al., 2015).
Catalytic Reduction Studies
The catalytic reduction of bromo-alkenes was studied by Fang et al. (2001), focusing on nickel(I) salen as a catalyst. This research contributes to understanding catalytic processes and reaction mechanisms in organic chemistry (Fang et al., 2001).
Electrochemical Reduction Research
Electrochemical reduction of dibromohexanes was investigated by Martin et al. (2015), providing insights into the reductive cleavage of carbon-bromine bonds and the formation of various organic compounds. This research is significant for understanding electrochemical processes in organic synthesis (Martin et al., 2015).
Synthesis of Heterocyclic Compounds
Research by Jutzi et al. (1992) demonstrated the synthesis of heterocyclic compounds starting from brominated and methylated cyclopenta-dienes. This work contributes to the field of heterocyclic chemistry and the development of new organic compounds (Jutzi et al., 1992).
Catalytic Synthesis Research
The catalytic synthesis of bromo-alkanes using super-acid catalysts was explored by Xu Gao-yang (2004). This study provides valuable information on the synthesis of complex organic molecules using advanced catalytic methods (Xu Gao-yang, 2004).
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJDLLAQCVDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371304 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
355-36-2 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



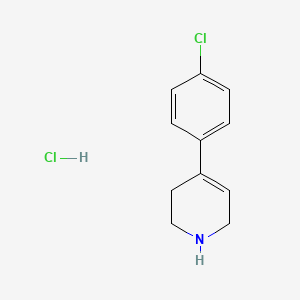
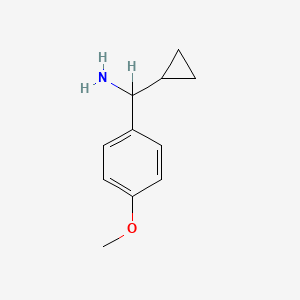

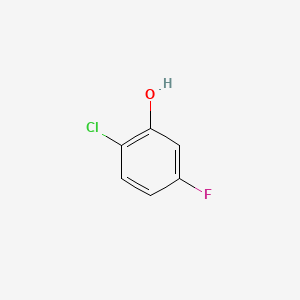
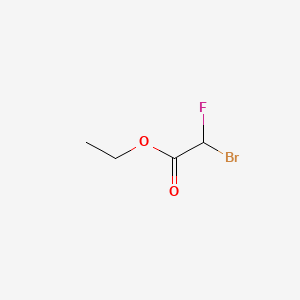
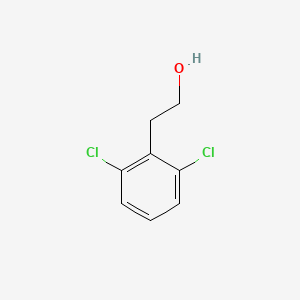
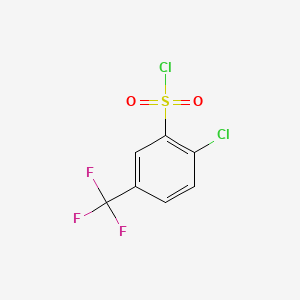
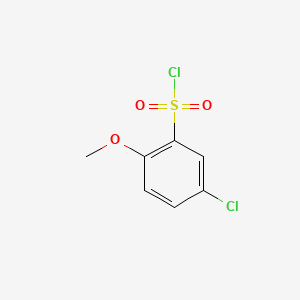
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
